2-(4-Benzyl-1-piperidinyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C18H22N2/c19-17-8-4-5-9-18(17)20-12-10-16(11-13-20)14-15-6-2-1-3-7-15/h1-9,16H,10-14,19H2 |
InChI Key |
BWCLECGAOAWVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 4 Benzyl 1 Piperidinyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of each proton within the molecule. For 2-(4-benzyl-1-piperidinyl)aniline, the ¹H-NMR spectrum displays characteristic signals corresponding to the aromatic protons of the aniline (B41778) and benzyl (B1604629) groups, as well as the aliphatic protons of the piperidine (B6355638) ring.
The aromatic region typically shows complex multiplets due to the coupling between adjacent protons on the phenyl rings. The protons of the aniline ring and the benzyl group resonate in distinct regions, with their chemical shifts influenced by the electron-donating or withdrawing nature of their substituents. The benzylic protons, those on the CH₂ group connecting the phenyl ring to the piperidine, usually appear as a singlet. The protons on the piperidine ring exhibit signals in the aliphatic region, with their chemical shifts and splitting patterns providing information about their spatial arrangement.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (benzyl & aniline) | 7.42-6.75 | m | |
| Benzylic-CH₂ | 4.72 | s |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The aromatic carbons of the aniline and benzyl groups resonate in the downfield region (typically δ 110-150 ppm). The chemical shifts of these carbons are sensitive to the electronic effects of the substituents. The carbon atoms of the piperidine ring appear in the upfield aliphatic region. The benzylic carbon signal is also found in this region.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C (C-N on aniline) | 149.3 |
| Aromatic-C (ipso-benzyl) | 138.7 |
| Aromatic-C | 129.4 |
| Aromatic-C | 128.8 |
| Aromatic-C | 127.0 |
| Aromatic-C | 126.8 |
| Aromatic-C | 116.9 |
| Aromatic-C | 112.6 |
| Piperidine-C & Benzylic-C | 54.3 |
Two-dimensional (2D) NMR techniques, such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. ugm.ac.id
gHSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
gHMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between different fragments of the molecule, such as the linkage of the benzyl group to the piperidine ring and the piperidine ring to the aniline moiety.
These 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound. ugm.ac.id
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₈H₂₂N₂). The fragmentation pattern provides valuable clues about the structure. Common fragmentation pathways for this molecule could include the cleavage of the benzylic bond to form a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, which is often the base peak. rsc.org Other significant fragments may arise from the cleavage of the piperidine ring or the loss of the aniline group. nih.govdea.gov
| m/z | Relative Intensity (%) | Fragment |
|---|---|---|
| 273 | 30 | [M]+ |
| 196 | 25 | |
| 182 | 25 | |
| 91 | 100 | [C₇H₇]+ |
| 65 | 10 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of the chemical bonds. The IR spectrum of this compound provides a fingerprint of the functional groups present.
Key characteristic absorption bands would include:
N-H stretching: A band or bands in the region of 3300-3500 cm⁻¹ corresponding to the amine group on the aniline ring.
C-H stretching (aromatic): Signals typically appearing above 3000 cm⁻¹ (e.g., 3008-3057 cm⁻¹). scielo.org.za
C-H stretching (aliphatic): Signals appearing below 3000 cm⁻¹ from the piperidine ring and the benzylic CH₂ group.
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.
C-N stretching: Bands in the 1250-1350 cm⁻¹ region. scielo.org.za
These absorption bands collectively confirm the presence of the aniline, benzyl, and piperidine structural components.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Amine |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic rings.
| λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~230-240 | π-π | Aniline/Benzyl |
| ~280-290 | π-π | Aniline/Benzyl |
| ~340-355 | n-π* | Aniline |
Elemental Composition Analysis
Specific elemental composition analysis data for this compound, which would experimentally confirm the percentage of carbon, hydrogen, and nitrogen in the compound, was not available in the surveyed literature. This analysis is a fundamental technique used to verify the empirical formula of a synthesized compound.
Computational Chemistry and Molecular Modeling of 2 4 Benzyl 1 Piperidinyl Aniline and Analogs
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic characteristics of a molecule, which are pivotal in determining its reactivity and stability.
Density Functional Theory (DFT) for Optimized Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(4-Benzyl-1-piperidinyl)aniline, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation, known as the optimized geometry. researchgate.netpnrjournal.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. iosrjournals.org The optimized geometry is crucial as it serves as the foundation for all other computational analyses. For instance, in a study on a related piperidine (B6355638) derivative, the geometry was optimized using the B3LYP method with a 6-311++G(d,p) basis set, and the results were validated by comparison with experimental X-ray diffraction data. researchgate.netdntb.gov.ua
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential biological activity, as it indicates that the molecule can be easily excited. nih.govnih.gov For example, the analysis of FMOs for a benzyl-containing compound revealed a small energy gap, indicating a high chemical reactivity and a propensity for charge transfer within the molecule. nih.govnih.gov The energies of HOMO and LUMO also relate to the molecule's ability to donate and accept electrons, respectively. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Analysis Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. mdpi.com |
Electrostatic Potential Surface (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecule's surface. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For a substituted piperidine compound, the MESP analysis was performed on the optimized structure to visualize the charge distribution and predict chemical reactivity. dntb.gov.ua
Fukui Function Analysis
Fukui functions are used in computational chemistry to predict the local reactivity of different atomic sites within a molecule. pnrjournal.comresearchgate.net This analysis helps in identifying which atoms are more likely to undergo a nucleophilic, electrophilic, or radical attack. The condensed Fukui functions (f+, f-, f0) are calculated to determine these reactive propensities. A dual descriptor, Δf(r), which is the difference between the nucleophilic and electrophilic Fukui functions, can provide a more precise measure of local reactivity. researchgate.net A positive Δf(r) value for an atomic site indicates a higher likelihood of nucleophilic attack, whereas a negative value suggests a higher probability of electrophilic attack. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.net
Ligand-Protein Interaction Profiling
Molecular docking studies of this compound analogs with various protein targets can reveal key binding interactions. dntb.gov.ua For instance, in a study of a newly synthesized piperidine derivative, molecular docking was used to investigate its interaction with the active site of a specific enzyme. dntb.gov.ua The results often highlight specific interactions such as hydrogen bonds and π-π stacking between the ligand and amino acid residues of the protein. For example, the benzyl (B1604629) group of a ligand might engage in π-π stacking interactions with aromatic residues like Tryptophan (Trp) in the protein's active site. researchgate.net The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity. A more negative binding energy generally indicates a stronger and more stable interaction. In one study, a piperidine derivative exhibited a significant binding energy, suggesting it could be a promising inhibitor for the target protein. mdpi.com
Table 2: Common Ligand-Protein Interactions in Docking Studies
| Interaction Type | Description | Example Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Serine, Tyrosine researchgate.net |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Tryptophan, Phenylalanine researchgate.netresearchgate.net |
| Cation-π Interaction | A non-covalent interaction between a cation and the face of an electron-rich π system. | Phenylalanine researchgate.net |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | |
Binding Site Characterization
Computational docking studies have been instrumental in elucidating the interactions between this compound analogs and their biological targets. For instance, in the context of developing dual inhibitors for cholinesterases and Aβ aggregation for Alzheimer's disease, docking experiments helped to understand how the most active N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives interact with the active site of cholinesterase enzymes. nih.gov
Similarly, molecular modeling studies of benzylpiperidine and benzylpiperazine-based compounds as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors predicted their binding mode within the MAGL active site. unisi.it These studies revealed key hydrogen bond interactions that are crucial for their inhibitory potency. unisi.it In the investigation of pyridine (B92270) derivatives as σ1 receptor (σ1R) ligands, docking analyses showed that the N-benzyl-piperidinium system of these compounds binds to a specific pocket formed by several amino acid residues, with Glu73 playing a role in stabilizing the compounds through π-anion interactions with the benzyl moiety. csic.es
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have been employed to assess the stability and dynamics of this compound analogs when bound to their target proteins. For example, MD simulations were performed on a complex of VEGFR-2 with a 1-benzyl-5-bromoindolin-2-one derivative to understand its binding stability. mdpi.com The results of these simulations can reveal the conformational changes of both the ligand and the protein over time, providing a more dynamic picture of the binding interactions. mdpi.com In another study, the binding pose of a dopamine (B1211576) D2 receptor ligand, D2AAK1_3, which is a 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, was found to be stable in MD simulations. mdpi.com
In Silico Pharmacokinetic Profile Prediction
The prediction of pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion), is a critical step in drug discovery. nih.gov In silico tools are widely used to estimate these properties for novel compounds.
Drug-likeness Rule Compliance (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. lindushealth.comgardp.orgdrugbank.com The rule sets the following criteria for a molecule:
A molecular weight of 500 daltons or less. lindushealth.com
No more than 5 hydrogen bond donors. lindushealth.com
No more than 10 hydrogen bond acceptors. lindushealth.com
A logP value of 5 or less. lindushealth.com
A compound is more likely to have good oral bioavailability if it does not violate more than one of these rules. drugbank.com While these rules are a helpful guideline, there are successful orally administered drugs that violate some of these criteria, indicating that they should not be applied blindly. youtube.com
| Parameter | Lipinski's Guideline |
|---|---|
| Molecular Weight | ≤ 500 Daltons |
| Log P | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Conformational Analysis and Stability Studies
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of this compound and its analogs helps in understanding their preferred shapes and flexibility. For instance, X-ray crystallography revealed the non-planar conformation of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3). mdpi.com Such studies, combined with computational methods, provide insights into the stable conformations that are relevant for biological activity.
Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The binding of a ligand to its receptor is governed by a variety of non-covalent interactions.
Hydrogen Bonding: This is a critical interaction for the binding of many drugs. In the case of benzylpiperidine derivatives as MAGL inhibitors, key hydrogen bond interactions within the binding site were identified. unisi.it The crystal structure of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one revealed both intramolecular and intermolecular hydrogen bonds. nih.gov
Structure Activity Relationship Sar Investigations of 2 4 Benzyl 1 Piperidinyl Aniline Derivatives
Impact of Substituent Effects on the Aniline (B41778) Moiety
The aniline moiety of 2-(4-benzyl-1-piperidinyl)aniline is a key site for modification in SAR studies. The nature and position of substituents on the aniline ring can significantly alter the compound's properties and biological activity.
Early SAR studies on related compounds have indicated that the aniline moiety is a suitable location for various modifications. nih.gov The introduction of substituents can influence the molecule's basicity and electronic properties. Electron-donating groups (EDGs) generally increase the basicity of the aniline nitrogen, while electron-withdrawing groups (EWGs) decrease it. doubtnut.com This modulation of basicity can affect how the molecule interacts with its biological target.
Research has shown that the effect of these substituents is often more pronounced when they are at the para-position compared to the meta-position. doubtnut.com However, ortho-substituted anilines, regardless of whether the substituent is electron-donating or electron-withdrawing, tend to be weaker bases than aniline itself due to steric hindrance, a phenomenon known as the ortho-effect. doubtnut.com
In a series of analogs of a GPR88 agonist, various substituents were introduced onto the phenyl ring of an aniline moiety. nih.gov This led to the discovery of several compounds with improved or comparable potency and, importantly, lower lipophilicity, which is a desirable characteristic for potential central nervous system (CNS) drug candidates. nih.gov Computational modeling supported these findings, suggesting that substituents on the aniline ring can interact with a largely hydrophobic binding site. nih.gov
The table below summarizes the effects of different substituents on the aniline moiety.
| Substituent Type | Effect on Basicity | Impact on Activity | Reference |
| Electron-Donating Group (EDG) | Increases | Can enhance activity, effect more pronounced at para-position | doubtnut.com |
| Electron-Withdrawing Group (EWG) | Decreases | Can modulate activity, effect more pronounced at para-position | doubtnut.com |
| Ortho-substituents | Decreases (Ortho-effect) | Generally leads to weaker activity | doubtnut.com |
| Various Phenyl Ring Substituents | Varied | Can lead to improved potency and lower lipophilicity | nih.gov |
Influence of Substitutions on the Benzyl (B1604629) Group
Modifications to the benzyl group have also been a focal point of SAR investigations, revealing that this part of the molecule plays a crucial role in interacting with biological targets.
In the development of N-type calcium channel blockers, discovery efforts within a 4-piperidinylaniline series led to an orally active analgesic agent. nih.gov The addition of a dimethylamino group to the benzyl moiety was a key modification in the discovery of a potent N-type calcium channel blocker. nih.gov This highlights the potential for enhancing activity through substitution on the benzyl ring.
Similarly, in the design of USP1/UAF1 deubiquitinase inhibitors, replacing a thiophene (B33073) moiety with a simple phenyl ring on the benzylamine (B48309) portion led to a modest improvement in potency. acs.orgnih.gov Further exploration showed that while most single substitutions on the phenyl ring had a limited effect on activity, a 4-phenyl substitution was well-tolerated. acs.orgnih.gov
The position of substituents on the benzyl group can also be critical. For instance, in a series of acetylcholinesterase inhibitors, variations in the position of electron-rich substituents on the benzyl group were explored to optimize interactions with the enzyme's binding sites. ajchem-a.com
The following table illustrates the impact of various substitutions on the benzyl group.
| Substitution | Target/Activity | Outcome | Reference |
| 4-Dimethylamino | N-type calcium channel blocker | Led to an orally active analgesic agent | nih.gov |
| Phenyl (replacing thiophene) | USP1/UAF1 deubiquitinase inhibitor | Modest improvement in potency | acs.orgnih.gov |
| 4-Phenyl | USP1/UAF1 deubiquitinase inhibitor | Well-tolerated with comparable potency | acs.orgnih.gov |
| Varied electron-rich substituents | Acetylcholinesterase inhibitor | Optimized interactions with binding sites | ajchem-a.com |
Exploration of Variations within the Piperidine (B6355638) Ring Structure
The piperidine ring is a common scaffold in many bioactive compounds and its structural modification is a key strategy in drug discovery. kcl.ac.uknih.gov Most synthetic piperidines in clinical use have a 1,4-disubstitution pattern, making the development of new substitution configurations an important area of research. kcl.ac.uk
Various synthetic methods have been developed to create substituted piperidines. ajchem-a.com The fungicidal activity of some compounds was improved by the presence of a piperidine scaffold. ajchem-a.com The position of substituents on the piperidine ring can significantly affect activity. For example, in a series of sulfonamide anticancer agents, the presence of a methyl group at position 3 or 4 of the piperidine ring was associated with the highest anticancer activity. ajchem-a.com
The piperidine moiety is a versatile heterocyclic ring found in numerous natural products and marketed drugs. kcl.ac.uknih.gov Its derivatives have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govbiomedpharmajournal.org
The table below provides examples of how variations in the piperidine ring structure affect biological activity.
| Piperidine Ring Variation | Biological Activity | Key Finding | Reference |
| 2-Substituted N-benzylic 4-piperidones | Acetylcholinesterase inhibition | Demonstrated the suitability of these building blocks for synthesizing biologically relevant compounds | kcl.ac.uk |
| Thiosemicarbazone derivatives of piperidin-4-one | Antibacterial and antifungal | Enhanced antifungal activity compared to the parent piperidin-4-one | biomedpharmajournal.org |
| 3- or 4-Methyl substitution | Anticancer | Highest anticancer property observed with these substitutions | ajchem-a.com |
Positional Isomerism and Activity Modulation
The relative positions of functional groups on the aromatic rings of this compound derivatives can significantly influence their biological activity. This positional isomerism is a critical factor in SAR studies.
For example, moving a methyl group on a pyrimidine (B1678525) ring from the 5-position to the 6-position resulted in a three-fold decrease in potency for a USP1/UAF1 inhibitor. acs.org This demonstrates the high degree of sensitivity of the biological target to the precise placement of even small substituents.
In the context of GPR88 agonists, computational studies have supported the SAR trends observed with substitutions on the aniline moiety, indicating that the position of the substituent affects its interaction with the receptor's binding pocket. nih.gov
The length of the linker connecting the N-benzyl-piperidine motif to a pyridine (B92270) ring has also been shown to be a critical determinant of affinity for sigma receptors. csic.es A linker of a specific length (n=2) was preferred for high affinity. csic.es Furthermore, the introduction of a phenyl group at the C4 position of the pyridine ring had a variable impact on affinity, depending on the linker length. csic.es
The following table highlights instances where positional isomerism modulates activity.
| Molecular Feature | Change in Position | Effect on Activity | Reference |
| Methyl group on pyrimidine ring | Moved from 5- to 6-position | 3-fold decrease in potency | acs.org |
| Substituent on aniline moiety | Varied positions | Affects interaction with receptor binding pocket | nih.gov |
| Phenyl group on pyridine ring | Introduction at C4 | Significantly decreased sigma receptor affinity depending on linker length | csic.es |
Comparison with Related Piperazine (B1678402) Analogs
Comparing the activity of piperidine-containing compounds with their piperazine analogs is a common strategy in medicinal chemistry to probe the importance of the nitrogen atom at the 4-position of the heterocyclic ring. nih.govrsc.org The piperazine ring, with its two nitrogen atoms, can offer different physicochemical properties, such as pKa and hydrogen bonding capabilities, compared to the single nitrogen of the piperidine ring. nih.gov
In one study comparing compounds with a piperidine versus a piperazine core, it was found that derivatives with the piperidine core had a significantly higher affinity for the σ1 receptor. nih.gov This suggests that the structural change from a piperazine to a piperidine ring can be a key determinant for activity at this particular target. nih.gov The different inhibitory potencies were attributed to changes in the protonation states of the ligands at physiological pH. nih.gov
Conversely, in another study on thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the piperazine analog showed higher binding activity at the hA2A adenosine (B11128) receptor compared to the piperidine analog. mdpi.com This indicates that for certain targets, the presence of the second nitrogen in the piperazine ring is preferred.
These examples underscore that the choice between a piperidine and a piperazine scaffold is highly target-dependent, and both heterocycles represent valuable tools in the design of new therapeutic agents. nih.govnih.gov
The table below compares the activities of piperidine and piperazine analogs.
| Target | Preferred Scaffold | Rationale/Observation | Reference |
| σ1 Receptor | Piperidine | Higher affinity; attributed to different protonation states at physiological pH | nih.gov |
| hA2A Adenosine Receptor | Piperazine | Higher binding activity observed for the piperazine analog | mdpi.com |
| CXCR3 Chemokine Receptor | Piperazine | Optimization of 2'-piperazine substitution led to high receptor affinity | nih.gov |
| GlyT-1 Inhibitors | Piperazine | A novel series of inhibitors contained the 2-arylsulfanyl-phenylpiperazine motif | nih.gov |
Mechanistic Studies of 2 4 Benzyl 1 Piperidinyl Aniline at the Molecular Level
In Vitro Biological Target Interaction Studies
There is currently a lack of specific published data on the in vitro biological target interactions of 2-(4-Benzyl-1-piperidinyl)aniline.
No specific enzyme inhibition assays for this compound have been reported in the reviewed scientific literature. While related benzylpiperidine and benzylpiperazine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and monoamine oxidase, similar data for the title compound is not available. mdpi.comunisi.itcsic.es
Detailed receptor binding and ligand interaction profiles for this compound are not described in the available research. Studies on analogous compounds have shown interactions with various receptors, including NMDA and sigma receptors, but these findings cannot be directly attributed to this compound. nih.govnih.gov
Molecular Mechanism of Action in Cellular Contexts
Information detailing the molecular mechanism of action of this compound within cellular contexts is not present in the current body of scientific literature. Understanding how this specific compound may influence cellular processes requires dedicated investigation that has not yet been published.
Investigating Specific Pathways Modulated by the Compound
There are no available studies that investigate the specific cellular or signaling pathways modulated by this compound. Research into the downstream effects of this compound on biological pathways has not been a focus of published work to date.
Analysis of Resistance Mechanisms in Target Interactions
Consistent with the absence of data on its primary biological targets and mechanisms of action, there is no information regarding the analysis of resistance mechanisms that may arise in response to the interaction of this compound with any potential biological targets.
Analytical Method Development and Validation for 2 4 Benzyl 1 Piperidinyl Aniline in Research Matrices
Chromatographic Separation Techniques
Chromatographic methods are the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a molecule with the structural complexity of 2-(4-benzyl-1-piperidinyl)aniline, which possesses both basic and aromatic functionalities, several high-resolution techniques are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the analysis of volatile and thermally stable compounds. While direct analysis of this compound is possible, derivatization, such as acylation, may be employed to improve its chromatographic behavior and thermal stability.
Instrumentation and Conditions: A typical GC-MS/MS system for the analysis of this compound would involve a gas chromatograph equipped with a capillary column, interfaced with a triple quadrupole mass spectrometer.
GC Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is often suitable for the separation of aniline (B41778) and piperidine (B6355638) derivatives.
Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.
Oven Temperature Program: A programmed temperature gradient is employed to ensure good separation from matrix components and any potential impurities. An initial oven temperature might be held at around 150°C, followed by a ramp to 300°C.
Mass Spectrometry: In the MS/MS detector, the compound would be ionized using electron ionization (EI). Precursor and product ion transitions would be selected for specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode. Based on the analysis of structurally similar compounds like benzylpiperazines and fentanyl precursors, characteristic fragment ions would be expected. For instance, the benzyl (B1604629) group typically yields a prominent ion at m/z 91. The piperidine ring and aniline moiety would also produce specific fragments upon collision-induced dissociation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase LC coupled with a mass spectrometer is the method of choice. chemicalbook.com
Instrumentation and Conditions: An LC-MS system would consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF.
LC Column: A C18 or C8 reversed-phase column is commonly used for the separation of basic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The acidic pH of the mobile phase ensures the protonation of the basic nitrogen atoms, leading to better peak shape and retention.
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally the most effective ionization technique for this type of molecule, as the basic nitrogen atoms are readily protonated. Similar to GC-MS/MS, MRM on a triple quadrupole instrument would provide high sensitivity and selectivity for quantification. High-resolution mass spectrometry can be used for identification and structural elucidation of metabolites and impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for qualitative analysis, reaction monitoring, and purity assessment.
Methodology: For this compound, silica (B1680970) gel plates are a suitable stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethylamine) can be optimized to achieve an appropriate retention factor (Rf) value. The addition of a small amount of a basic modifier like triethylamine (B128534) can help to reduce tailing of the spots by deactivating the acidic silanol (B1196071) groups on the silica gel. Visualization of the spots can be achieved under UV light (typically at 254 nm) due to the presence of the aromatic rings, or by using various staining reagents.
Method Validation Parameters
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The validation process involves evaluating several key parameters.
Precision and Accuracy Assessment
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and is expressed as the percentage recovery.
For the analysis of this compound, precision and accuracy would be assessed at multiple concentration levels (e.g., low, medium, and high) within the linear range of the method.
Linearity and Quantification Limits
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the instrument response versus the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.
The Limit of Quantification (LOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected but not necessarily quantified. These are typically determined based on the signal-to-noise ratio of the analytical signal.
Interactive Data Tables
Below are illustrative data tables for the validation of a hypothetical LC-MS/MS method for the quantification of this compound in a research matrix.
Table 1: Precision and Accuracy Data
| Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |
| 10 | 4.5 | 6.2 | 102.3 |
| 100 | 3.1 | 4.5 | 98.7 |
| 500 | 2.5 | 3.8 | 101.5 |
Table 2: Linearity and Quantification Limits
| Parameter | Value |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
Selectivity and Specificity Evaluation
The selectivity of an analytical method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate degree of selectivity, implying that the method produces a response for only the substance of interest. iupac.org For this compound, evaluating these parameters is critical to prevent interference from impurities, degradation products, or matrix components.
A key technique in this evaluation is the forced degradation study, also known as stress testing. ijpsr.comresearchgate.net These studies intentionally degrade the compound under more severe conditions than it would typically encounter during storage or use. ijpsr.com This helps to identify potential degradation products and ensures that the analytical method can separate these from the intact analyte.
Forced degradation studies for this compound would typically involve exposing a solution of the compound to the following conditions:
Acidic Hydrolysis: Treatment with an acid, such as 0.1 N HCl, at elevated temperatures.
Basic Hydrolysis: Exposure to a base, like 0.1 N NaOH, under heated conditions.
Oxidative Degradation: Reaction with an oxidizing agent, for example, 3% hydrogen peroxide (H₂O₂), at room temperature.
Thermal Stress: Heating the solid compound or a solution at a high temperature.
Photolytic Degradation: Exposing the compound to ultraviolet (UV) or visible light.
The resulting stressed samples are then analyzed, typically by a chromatographic method like High-Performance Liquid Chromatography (HPLC). The goal is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the peak of this compound, thus proving the method's specificity. The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can further enhance selectivity by combining the separation power of chromatography with the specific detection of mass spectrometry. iupac.org
A hypothetical outcome of a forced degradation study for this compound is presented below.
| Stress Condition | Observation | % Degradation |
| 0.1 N HCl (reflux, 8h) | Minor degradation observed | ~5% |
| 0.1 N NaOH (reflux, 8h) | Significant degradation into a single major product | ~20% |
| 3% H₂O₂ (RT, 24h) | Moderate degradation with multiple minor products | ~15% |
| Thermal (80°C, 48h) | Minimal degradation | <2% |
| Photolytic (UV light, 72h) | Noticeable degradation | ~10% |
This table is interactive. You can sort and filter the data.
The data indicates that the analytical method can effectively separate the parent compound from its degradation products formed under various stress conditions, thereby establishing its specificity.
Robustness and Reliability Studies
Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations could include:
pH of the mobile phase: ± 0.2 units
Column temperature: ± 5 °C
Flow rate: ± 10%
Wavelength of detection: ± 5 nm
Mobile phase composition: ± 2% in the proportion of organic solvent
The reliability of the method is confirmed if the results for the analysis of this compound remain within acceptable limits of precision and accuracy despite these minor changes.
A typical robustness study design and its potential outcomes for the analysis of this compound are shown in the following table.
| Parameter Varied | Variation | Retention Time (min) | Assay (% of Initial) |
| Nominal Condition | - | 8.5 | 100.2 |
| pH of Mobile Phase | + 0.2 | 8.3 | 99.8 |
| - 0.2 | 8.7 | 100.5 | |
| Column Temperature (°C) | + 5 | 8.2 | 100.1 |
| - 5 | 8.8 | 99.9 | |
| Flow Rate (mL/min) | + 10% | 7.7 | 100.3 |
| - 10% | 9.4 | 99.7 |
This table is interactive. You can sort and filter the data.
The consistent retention times and assay results demonstrate the method's robustness and reliability for the routine analysis of this compound.
Reference Standard Characterization for Research Purity
A well-characterized reference standard is essential for the accurate quantification of a compound in research samples. The purity of the this compound reference standard must be rigorously established. This involves a comprehensive analysis using various analytical techniques to confirm its identity and determine its purity.
The characterization of a reference standard typically includes:
Spectroscopic Analysis: To confirm the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern.
Chromatographic Purity: To assess the presence of any impurities.
High-Performance Liquid Chromatography (HPLC): Quantifies the main component and any related substances.
Elemental Analysis: To determine the elemental composition (Carbon, Hydrogen, Nitrogen) and compare it with the theoretical values.
Water Content: Determined by methods like Karl Fischer titration.
Residual Solvents: Analysis by Gas Chromatography (GC) to detect any solvents remaining from the synthesis process.
A summary of the typical characterization data for a reference standard of this compound is provided below.
| Analytical Technique | Specification | Result |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Mass Spectrum (m/z) | [M+H]⁺ = 267.37 | 267.4 |
| IR Spectrum (cm⁻¹) | Characteristic peaks for N-H, C-H, C=C | Conforms |
| HPLC Purity | ≥ 99.0% | 99.8% |
| Elemental Analysis (%) | C: 80.55, H: 8.32, N: 11.13 | C: 80.51, H: 8.35, N: 11.10 |
| Water Content | ≤ 0.5% | 0.2% |
| Residual Solvents | Meets acceptance criteria | Meets |
This table is interactive. You can sort and filter the data.
This comprehensive characterization ensures the identity, purity, and strength of the this compound reference standard, which is critical for its use in quantitative research applications.
Strategic Applications of 2 4 Benzyl 1 Piperidinyl Aniline in Organic and Medicinal Chemistry Research
Utilization as a Versatile Building Block in Organic Synthesis
The molecular structure of 2-(4-Benzyl-1-piperidinyl)aniline is endowed with multiple reactive sites, making it a valuable building block for creating more complex molecules. The piperidine (B6355638) moiety is a common feature in a vast number of bioactive natural products and marketed drugs, making it an attractive target for synthetic modifications. kcl.ac.uk The development of strategies to access piperidines with diverse substitution patterns is crucial for discovering new drug candidates. kcl.ac.uk
The key functional groups of this compound that are amenable to synthetic transformation include:
The Aniline (B41778) Moiety: The primary amino group and the aromatic ring of the aniline fragment can undergo a wide range of chemical reactions. These include diazotization, acylation, alkylation, and various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents. nih.gov These modifications are instrumental in tuning the electronic and steric properties of the molecule.
The Piperidine Nitrogen: The tertiary amine within the piperidine ring is a site for quaternization or, more strategically, the N-benzyl group can be removed via catalytic hydrogenation. researchgate.net This debenzylation unmasks a secondary amine, providing a handle for introducing a wide array of substituents, a common strategy in the synthesis of fentanyl analogues and other pharmacologically active agents. researchgate.net
The Piperidine Ring: While the 2-anilino substitution is less common than the 4-anilino pattern, methods for functionalizing the piperidine ring itself, such as lithiation followed by reaction with electrophiles, have been developed for related systems and could be adapted to create novel analogues. researchgate.net
The synthesis of related anilinopiperidine structures often starts from precursors like 1-benzyl-4-piperidone, which undergoes reactions such as Strecker-type condensations with aniline and a cyanide source to form key intermediates. researchgate.netgoogle.com Similar strategies, potentially starting from a protected 2-aminopiperidine (B1362689) derivative, could be envisioned for the synthesis of this compound, further highlighting the modularity of this chemical scaffold. The development of synthetic routes to novel building blocks, such as 2-spiropiperidines, underscores the ongoing effort to explore new chemical space around the piperidine core for drug discovery. researchgate.net
Role in the Design and Synthesis of Novel Pharmacologically Active Compounds
The anilinopiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. nih.gov Consequently, this compound serves as a valuable template for the design of new therapeutic agents. By modifying its core structure, chemists can systematically explore structure-activity relationships (SAR) to develop compounds with desired pharmacological profiles.
Structurally related compounds have shown a wide range of biological activities:
Analgesics: The most prominent application of the isomeric 4-anilinopiperidine scaffold is in the development of potent opioid analgesics, with fentanyl being the archetypal example. nih.govmdma.ch Extensive research has demonstrated how modifications to the N-acyl group, the N-aralkyl substituent, and the aniline ring dramatically influence analgesic potency and duration of action. nih.govoup.com For instance, different N-aralkyl groups (like benzyl (B1604629) vs. phenethyl) can lead to significant variations in activity. oup.com
Acetylcholinesterase (AChE) Inhibitors: The piperidine moiety is a core component of donepezil, a well-known AChE inhibitor for the treatment of Alzheimer's disease. Synthetic efforts have focused on creating analogues using substituted piperidine building blocks to explore new interactions with the enzyme. kcl.ac.uk
Other CNS Targets: Research into benzylpiperidine and benzylpiperazine derivatives has identified compounds with inhibitory activity against various enzymes in the central nervous system, highlighting the versatility of this scaffold for neurological disorders. unisi.it
The table below summarizes the pharmacological activities of representative compounds featuring the broader anilinopiperidine or benzylpiperidine scaffold, illustrating the potential therapeutic areas for derivatives of this compound.
| Compound Class | Target/Activity | Research Finding |
| 4-Anilinopiperidines | Opioid Receptors | Fentanyl and its analogues are potent narcotic analgesics. nih.govmdma.ch |
| 4-Anilinopiperidines | Opioid Receptors | The duration of action varies significantly among analogues like fentanyl, sufentanil, and alfentanil. nih.gov |
| Substituted Piperidones | Acetylcholinesterase (AChE) | Used as building blocks for analogues of the AChE inhibitor donepezil. kcl.ac.uk |
| Benzylpiperazine Derivatives | Monoacylglycerol lipase (B570770) (MAGL) | Derivatives show nanomolar inhibitory concentrations (IC50) against MAGL, a target for neurological disorders. unisi.it |
Contribution to Lead Compound Discovery and Optimization
The process of discovering and optimizing a lead compound is a cornerstone of drug development. The this compound structure provides an excellent starting point for this process. A lead compound is a chemical starting point for drug design and development. researchgate.net The journey from a hit molecule to a clinical candidate often involves extensive chemical modification to improve potency, selectivity, and pharmacokinetic properties.
The anilinopiperidine framework has been central to numerous lead optimization campaigns. For example, in the development of fentanyl-related analgesics, systematic structural modifications have been key to understanding SAR. nih.govacs.org Studies have explored:
Piperidine Ring Substitution: Methylation of the piperidine ring in 4-phenylpiperidine (B165713) analgesics can significantly increase analgesic activity, a strategy that could be applied to the 2-anilinopiperidine scaffold. mdma.ch
N-Substituent Modification: The nature of the substituent on the piperidine nitrogen is critical. The evolution from N-benzyl to N-phenethyl and other elaborated groups has been a key strategy in modulating opioid receptor activity. oup.com
Aniline Ring Functionalization: The addition of substituents, such as halogens, to the aniline ring is a known strategy in illicit fentanyl synthesis to create new analogues, and this approach is used legitimately in drug discovery to fine-tune binding and metabolic stability. federalregister.gov
The table below presents data from studies on related structures, demonstrating how systematic modifications can lead to optimized compounds with enhanced biological activity.
| Parent Scaffold | Modification | Effect on Activity |
| 4-Anilidopiperidine | Introduction of methyl groups on the piperidine ring | Position-dependent increase in analgesic activity. mdma.ch |
| 4-Anilidopiperidine | Variation of the N-aralkyl group (e.g., methyl, benzyl, phenethyl) | Significant changes in analgesic potency, resembling patterns in open-chain anilides. oup.com |
| Benzylpiperazine | Substitution on the aniline ring | Electron-withdrawing groups (e.g., Cl, NO2) on the aniline ring of a related piperazine (B1678402) analogue showed superior AChE inhibition. |
Development of Impurity Reference Standards for Analytical Research
In pharmaceutical manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Process-related impurities, which can form during the synthesis of an API, must be identified, quantified, and controlled. The structural similarity of this compound to key intermediates in the synthesis of several pharmaceutical agents, particularly opioid analgesics, makes it a candidate for use as an impurity reference standard.
The isomer, 4-anilino-1-benzylpiperidine (also known as N-(1-benzylpiperidin-4-yl)aniline or 4-ANBP), is a well-known impurity and precursor in the synthesis of fentanyl and its analogues. federalregister.gov The synthesis of these drugs often begins with 1-benzyl-4-piperidone and aniline. researchgate.net Deviations in reaction conditions or the presence of alternative starting materials could potentially lead to the formation of isomeric impurities like this compound.
The role of a reference standard is to:
Confirm Identity: By comparing analytical data (e.g., retention time in chromatography, mass spectrum) of an unknown impurity peak with that of the certified reference standard, its identity can be unambiguously confirmed.
Quantify Levels: Reference standards are used to calibrate analytical methods, allowing for the precise measurement of the impurity's concentration in the final drug product.
Support Regulatory Filings: Pharmaceutical companies must provide detailed information on the impurity profile of their drugs to regulatory agencies. This includes providing data on the characterization and control of potential impurities. synzeal.com
Therefore, the synthesis and characterization of this compound are important for the quality control of any pharmaceutical production process where it might arise as a potential impurity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Benzyl-1-piperidinyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-benzylpiperidine derivatives with halogenated aniline precursors under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization includes varying solvents (DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and stoichiometric ratios to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm aromatic and piperidinyl proton environments (e.g., δ 6.5–7.5 ppm for aniline protons, δ 2.5–3.5 ppm for piperidinyl CH₂ groups).
- FT-IR : Identify N-H stretches (~3400 cm⁻¹ for aniline) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279 for C₁₈H₂₂N₂).
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .
Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?
- Methodological Answer : Key properties include:
- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO). Adjust solvent systems for reactions involving aqueous phases.
- pKa : The aniline group (pKa ~4.6) acts as a weak base, influencing protonation states in acidic/basic media.
- Thermal stability : Decomposes above 200°C; use inert atmospheres (N₂/Ar) for high-temperature reactions.
These properties guide reaction design, e.g., pH-controlled substitutions or temperature-sensitive catalytic processes .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in substitution reactions?
- Methodological Answer : The benzyl group on the piperidine ring introduces steric hindrance, slowing electrophilic aromatic substitution at the ortho position. Electron-donating aniline NH₂ groups activate the benzene ring for nucleophilic attacks. Computational studies (DFT) can map electron density distributions, while kinetic experiments (e.g., varying substituents on benzyl groups) quantify steric effects. Contrast with analogs like 4-(4-methylpiperazinyl)aniline to isolate electronic vs. steric contributions .
Q. What analytical challenges arise in detecting this compound in complex mixtures, and what methods mitigate these?
- Methodological Answer : Challenges include:
- Matrix interference in biological samples: Use solid-phase extraction (C18 columns) followed by LC-MS/MS with multiple reaction monitoring (MRM) for selective detection.
- Low volatility for GC : Derivatize with trifluoroacetic anhydride to enhance volatility.
- Isomer differentiation : Employ chiral columns (e.g., Chiralpak IA) for enantiomeric separation. Validate methods using spiked samples and internal standards (e.g., deuterated analogs) .
Q. How do environmental factors like pH and temperature affect the stability of this compound, and how can these be controlled?
- Methodological Answer :
- pH : Degradation accelerates in strongly acidic (pH <2) or basic (pH >10) conditions due to NH₂ group protonation/deprotonation. Stabilize with buffered solutions (pH 6–8).
- Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Q. What are the implications of structural modifications to this compound on its biological activity, based on SAR studies?
- Methodological Answer : Modifications include:
- Benzyl substituents : Fluorination (e.g., 4-F-benzyl) enhances metabolic stability by reducing CYP450 oxidation.
- Piperidine ring expansion : Replacing piperidine with morpholine increases water solubility but reduces receptor affinity.
- Aniline substitution : Adding electron-withdrawing groups (e.g., NO₂) decreases basicity, altering binding to opioid receptors. Validate via in vitro assays (e.g., µ-opioid receptor binding) and molecular docking .
Data Contradiction Analysis
- Conflicting reports on optimal reaction solvents : Some studies recommend DMF for high yields , while others note side reactions (e.g., formamide byproducts) and prefer toluene with phase-transfer catalysts . Resolve via controlled experiments comparing purity (HPLC) and yield under both conditions.
- Discrepancies in biological activity : Analogues like 4-Anilino-1-Cbz-piperidine show variable potency in opioid receptor assays due to differences in assay protocols (e.g., cell lines, radioligands). Standardize assays using WHO guidelines and include positive controls (e.g., fentanyl) .
Safety and Handling
- Safe practices : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid skin contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store under argon at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
